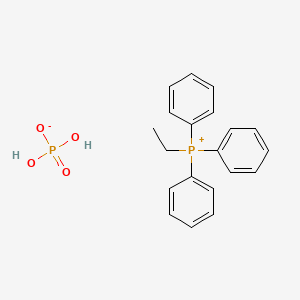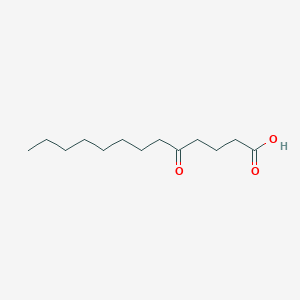
5-Oxotridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a derivative of tridecanoic acid, characterized by the presence of a keto group at the fifth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxotridecanoic acid typically involves the oxidation of tridecanoic acid or its derivatives. One common method is the oxidation of 5-hydroxytridecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into dicarboxylic acids.
Reduction: Reduction reactions can yield 5-hydroxytridecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: 5-Hydroxytridecanoic acid.
Substitution: Various substituted tridecanoic acid derivatives.
Scientific Research Applications
5-Oxotridecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in metabolic pathways and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with biological molecules. In metabolic pathways, it may act as an intermediate, undergoing enzymatic transformations that contribute to its biological effects.
Comparison with Similar Compounds
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the keto group.
5-Hydroxytridecanoic acid: A hydroxylated derivative of tridecanoic acid.
13-Oxotridecanoic acid: Another keto derivative with the keto group at a different position.
Uniqueness: 5-Oxotridecanoic acid is unique due to the presence of the keto group at the fifth carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
869-99-8 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
5-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-9-12(14)10-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI Key |
LRHLDOVUZVMZHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


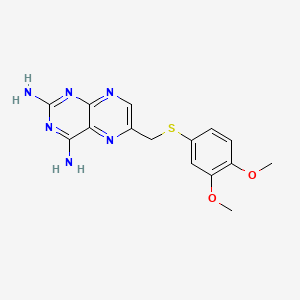
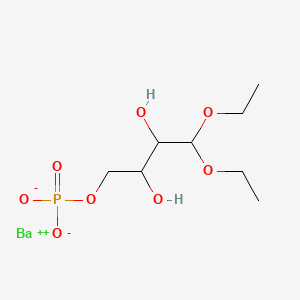
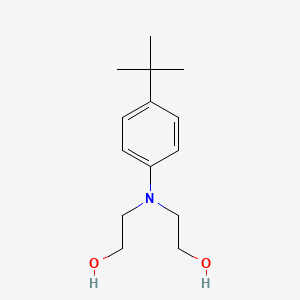
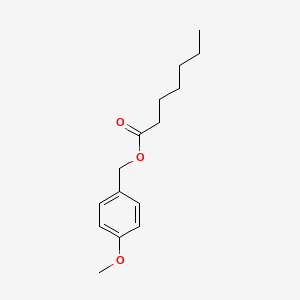
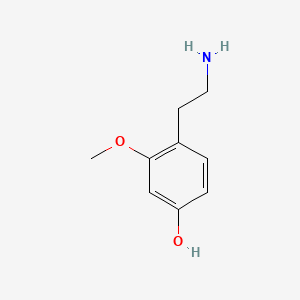
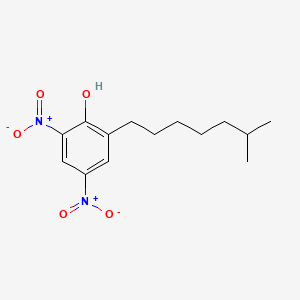
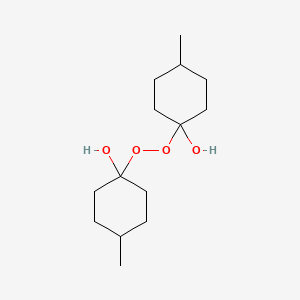

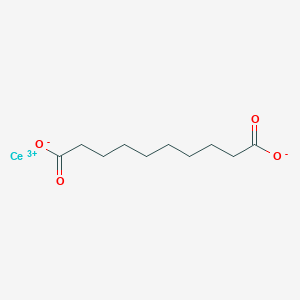
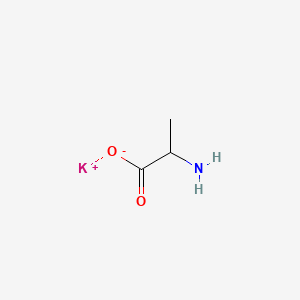
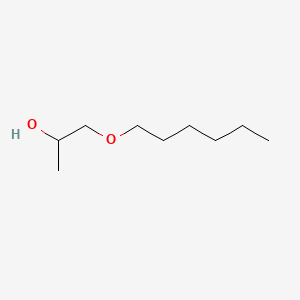
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)
